5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid
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Overview
Description
5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid is a heterocyclic compound with the molecular formula C₇H₄BrN₃O₂ and a molecular weight of 242.03 g/mol . This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of pyrrolo[2,1-f][1,2,4]triazine derivatives . The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Chemical Reactions Analysis
5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Scientific Research Applications
5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of antiviral, anticancer, and kinase inhibitor drugs.
Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industrial Applications: It is utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid can be compared with other similar compounds such as:
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without the bromine and carboxylic acid groups.
5-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid: A similar compound with a chlorine atom instead of bromine.
5-Iodopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid: A similar compound with an iodine atom instead of bromine.
The uniqueness of 5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid lies in its specific reactivity and the ability to form stable complexes with various biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C7H4BrN3O2 |
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Molecular Weight |
242.03 g/mol |
IUPAC Name |
5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-5(7(12)13)11-6(4)2-9-3-10-11/h1-3H,(H,12,13) |
InChI Key |
FXBSPVOQNYTBKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C1Br)C=NC=N2)C(=O)O |
Origin of Product |
United States |
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